2-[(2-chloro-6-fluorobenzyl)sulfanyl]-9-methyl-5H-thiochromeno[4,3-d]pyrimidine
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Overview
Description
2-[(2-chloro-6-fluorobenzyl)sulfanyl]-9-methyl-5H-thiochromeno[4,3-d]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-9-methyl-5H-thiochromeno[4,3-d]pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the alkylation of 2-chloro-6-fluorobenzyl chloride with a suitable nucleophile, followed by cyclization and further functionalization to achieve the desired thiochromeno-pyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to facilitate the complex synthetic steps involved .
Chemical Reactions Analysis
Types of Reactions
2-[(2-chloro-6-fluorobenzyl)sulfanyl]-9-methyl-5H-thiochromeno[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of sulfur and other functional groups.
Cyclization: The formation of the thiochromeno-pyrimidine ring system involves cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include alkylating agents, oxidizing agents, and reducing agents. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the sulfur atom .
Scientific Research Applications
2-[(2-chloro-6-fluorobenzyl)sulfanyl]-9-methyl-5H-thiochromeno[4,3-d]pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-9-methyl-5H-thiochromeno[4,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluorobenzyl chloride: A precursor in the synthesis of the target compound.
9-methyl-5H-thiochromeno[4,3-d]pyrimidine: A related structure with similar chemical properties.
Uniqueness
What sets 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-9-methyl-5H-thiochromeno[4,3-d]pyrimidine apart is its combined structural features of thiochromene and pyrimidine, which confer unique chemical reactivity and potential biological activity .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-9-methyl-5H-thiochromeno[4,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2S2/c1-11-5-6-17-13(7-11)18-12(9-24-17)8-22-19(23-18)25-10-14-15(20)3-2-4-16(14)21/h2-8H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUCEVPADWWQBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCC3=CN=C(N=C32)SCC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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